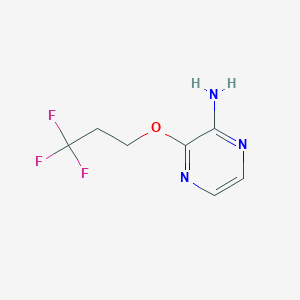

3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine” is a chemical compound with the CAS Number: 1695727-55-9 . It has a molecular weight of 207.16 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8F3N3O/c8-7(9,10)1-4-14-6-5(11)12-2-3-13-6/h2-3H,1,4H2,(H2,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The synthesis of new fused pyrazole derivatives bearing an indole moiety, including compounds related to 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine, showed potential as antioxidant agents . These compounds were synthesized using a key intermediate, 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, and were evaluated for their antioxidant properties, with some showing significant activities (El‐Mekabaty, Etman, & Mosbah, 2016).

Research on pyridazinone herbicides provides insights into the modes of action of these compounds, which include inhibition of photosynthesis . This study could inform the development of related compounds like this compound for agricultural applications (Hilton et al., 1969).

Uranium(III) and lanthanum(III) complexes with a neutral tripodal N-donor ligand have been studied, revealing the potential for back-bonding interactions in such complexes. This research could provide a basis for understanding the coordination chemistry of similar compounds (Mazzanti et al., 2002).

The use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems highlights the versatility of such compounds in drug discovery. This method, involving sequential nucleophilic aromatic substitution, could be relevant to the synthesis and functionalization of this compound (Pattison et al., 2009).

Biological and Chemical Interactions

Trivalent f-element coordination chemistry with a novel aminopolycarboxylate complexant was investigated, emphasizing the electron withdrawing influence of the N-2-pyrazinylmethyl group. Such studies could inform the design of chelating agents or coordination complexes involving this compound (Grimes et al., 2020).

A study on the genotoxicity of a novel 5-HT2C receptor agonist provides insights into the metabolic activation and DNA binding of related compounds, which could be relevant for understanding the interactions and potential risks of similar structures in therapeutic contexts (Kalgutkar et al., 2007).

Materials Science and Coordination Chemistry

- The synthesis of large-pore gallium oxyfluorophosphates using a combination of structure-directing amines, including tris(2-aminoethyl)amine and pyridine, resulted in a material with two parallel channel systems. This approach could be applicable to the development of microporous materials incorporating this compound (Weigel et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-(3,3,3-trifluoropropoxy)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O/c8-7(9,10)1-4-14-6-5(11)12-2-3-13-6/h2-3H,1,4H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURZBTWKINNZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)OCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((3-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556977.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide](/img/structure/B2556984.png)

![2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2556986.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2556991.png)

![N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2556992.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)

![6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2556994.png)